
5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-4,6-dimethyl-2-oxo-, ethyl ester
Vue d'ensemble
Description
5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-4,6-dimethyl-2-oxo-, ethyl ester is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely found in nature and are essential components of nucleic acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-4,6-dimethyl-2-oxo-, ethyl ester typically involves the Biginelli reaction, a three-component condensation reaction. The reaction involves the condensation of ethyl acetoacetate, an aldehyde (such as benzaldehyde), and urea under acidic conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid or acetic acid, and the reaction mixture is heated to reflux .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can be employed to minimize the environmental impact of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-4,6-dimethyl-2-oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Applications De Recherche Scientifique
5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-4,6-dimethyl-2-oxo-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-4,6-dimethyl-2-oxo-, ethyl ester involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. Additionally, it can interact with receptors and modulate their activity, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-2-oxo-6-phenyl-3,6-dihydro-1H-pyrimidine-5-carboxylic acid ethyl ester: This compound has a similar structure but with a phenyl group instead of a dimethyl group.
2-Cyanoethyl 4-(4-cyano-2-methoxyphenyl)-2,8-dimethyl-5-oxo-1,4,5,6-tetrahydro-1,6-naphthyridine-3-carboxylate: This compound has a similar pyrimidine core but with additional functional groups
Uniqueness
5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-4,6-dimethyl-2-oxo-, ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
17994-56-8 |
|---|---|
Formule moléculaire |
C9H14N2O3 |
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
ethyl 4,6-dimethyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H14N2O3/c1-4-14-8(12)7-5(2)10-9(13)11-6(7)3/h5H,4H2,1-3H3,(H2,10,11,13) |
Clé InChI |
JFHAMNVZHGKQDQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=O)NC1C)C |
SMILES canonique |
CCOC(=O)C1=C(NC(=O)NC1C)C |
Synonymes |
ETHYL 4,6-DIMETHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


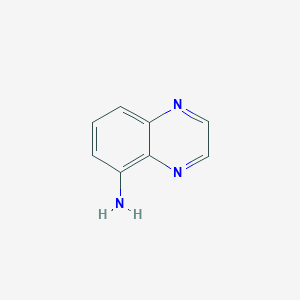
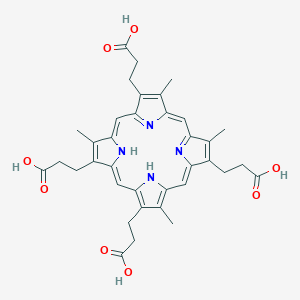

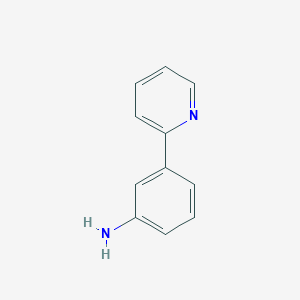
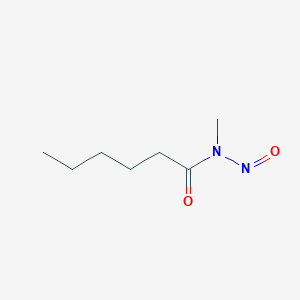


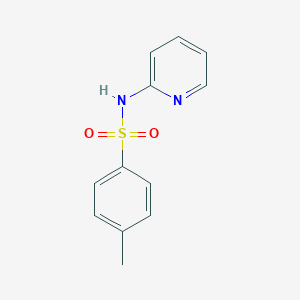

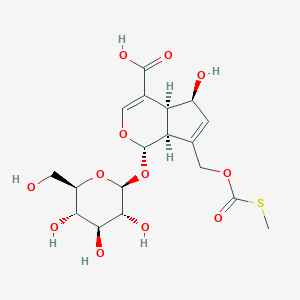
![4-[[2-Chloro-5-(Trifluoromethyl)Phenyl]Hydrazinylidene]-N-(2-Methylphenyl)-3-Oxo-Naphthalene-2-Carboxamide](/img/structure/B103572.png)

